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Biotin-EDA-PEG4-PFP -

Biotin-EDA-PEG4-PFP

Catalog Number: EVT-1534428
CAS Number:
Molecular Formula: C30H41F5N4O9S
Molecular Weight: 728.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biotin-EDA-PEG4-PFP is a Biotin PEG Linker. This biochemical will react with primary amino groups (-NH2) to form stable, irreversible amide bonds. PEG Linkers may be useful in the development of antibody drug conjugates.
Overview

Biotin-EDA-PEG4-PFP is a specialized biochemical compound that combines biotin, ethylene diamine, polyethylene glycol (PEG), and pentafluorophenyl (PFP) ester functionalities. This compound is primarily utilized in biochemistry and molecular biology for its ability to form stable conjugates with various biomolecules, enhancing solubility, stability, and bioavailability. The unique structure allows it to facilitate biotinylation processes, which are critical in applications such as drug delivery, diagnostics, and protein labeling.

Source

Biotin-EDA-PEG4-PFP is synthesized from commercially available precursors. Biotin, a water-soluble vitamin, serves as the core component that provides strong binding affinity to avidin or streptavidin proteins. Ethylene diamine acts as a linker to connect biotin to the PEG chain, which enhances solubility and reduces immunogenicity. The PFP moiety is included for its reactivity with amines, allowing for the formation of stable amide bonds with target molecules.

Classification

Biotin-EDA-PEG4-PFP is classified as a bioconjugate reagent. It falls under the category of PEG linkers that are commonly used in various biochemical applications. These linkers are essential tools in molecular biology for non-radioactive purification, detection, and immobilization of biomolecules.

Synthesis Analysis

Methods

The synthesis of Biotin-EDA-PEG4-PFP typically involves a multi-step process:

  1. Preparation of PEG Linker: The PEG4 unit is synthesized using standard polymerization techniques.
  2. Coupling Reaction: The ethylene diamine is reacted with the activated PEG to introduce amino groups.
  3. Biotinylation: Biotin is conjugated to the PEG chain through the ethylene diamine linker.
  4. PFP Ester Formation: The PFP moiety is introduced via an esterification reaction with the terminal amine group of the PEG-biotin conjugate.

Technical Details

The reaction conditions often include solvents such as dimethylformamide and dichloromethane, along with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds. High-performance liquid chromatography (HPLC) is frequently used for purification and characterization of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Biotin-EDA-PEG4-PFP consists of:

  • Biotin Core: Provides high-affinity binding to streptavidin or avidin.
  • Ethylene Diamine Linker: Serves as a bridge connecting biotin to PEG.
  • PEG Chain: Enhances solubility and stability.
  • Pentafluorophenyl Ester: Reacts with primary amines to form stable amide bonds.

Data

The molecular formula for Biotin-EDA-PEG4-PFP can be represented as C30H49N5O7SC_{30}H_{49}N_{5}O_{7}S. The molecular weight is approximately 627.75 g/mol .

Chemical Reactions Analysis

Reactions

Biotin-EDA-PEG4-PFP primarily undergoes reactions with primary amino groups (-NH2) on target biomolecules. The key reaction involves the formation of an irreversible amide bond:

Biotin EDA PEG4 PFP+R NH2Biotin EDA PEG4 R+H2O\text{Biotin EDA PEG4 PFP}+\text{R NH}_2\rightarrow \text{Biotin EDA PEG4 R}+\text{H}_2\text{O}

Technical Details

The reaction efficiency is enhanced due to the stability of PFP esters compared to other activating groups like N-hydroxysuccinimide (NHS) esters, making them less prone to hydrolysis .

Mechanism of Action

Process

The mechanism by which Biotin-EDA-PEG4-PFP operates involves:

  1. Binding: The biotin component binds specifically to streptavidin or avidin.
  2. Conjugation: The PFP ester reacts with primary amines on target biomolecules to form stable conjugates.
  3. Stabilization: The PEG chain increases solubility and reduces potential immunogenic responses.

Data

This mechanism allows for effective labeling and tracking of biomolecules in various assays and applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow film or solid.
  • Solubility: Highly soluble in polar solvents due to the PEG component.

Chemical Properties

  • Reactivity: Reacts efficiently with primary amines.
  • Stability: Maintains stability under various pH conditions and temperatures.

Relevant data includes melting points and spectral data obtained from NMR spectroscopy confirming the structure .

Applications

Biotin-EDA-PEG4-PFP has a wide range of scientific uses:

  1. Protein Labeling: Enables precise biotinylation of proteins for tracking in assays.
  2. Drug Delivery Systems: Enhances targeting capabilities in therapeutic applications.
  3. Diagnostics: Useful in developing assays for detecting specific biomolecules through avidin-biotin interactions.
  4. Research Tools: Employed in studies involving protein interactions and cellular processes .
Structural Characterization of Biotin-EDA-PEG4-PFP

Molecular Architecture and Functional Group Analysis

Biotin-EDA-PEG4-PFP (C₃₀H₄₁F₅N₄O₉S; MW: 728.7 g/mol) is a heterobifunctional crosslinker featuring four distinct structural domains that synergistically enable precise biorecognition and conjugation [1] [3]. Each component contributes specific physicochemical properties critical to the molecule’s function.

Biotin Component: Stereochemical Configuration and Binding Affinity

The bicyclic ureido-thiophenone ring system of biotin exhibits cis-fused hexahydro-2-oxothieno[3,4-d]imidazole configuration, creating a chiral center at C3, C4. This stereochemistry is essential for high-affinity binding (Kd ≈ 10−15 M) to streptavidin/avidin proteins [4] [7]. The ureido carbonyl oxygen acts as a hydrogen bond acceptor, while the thioether sulfur enables hydrophobic interactions within the binding pocket. Valeric acid side chain carboxylate facilitates aqueous solubility but remains sterically shielded during protein binding events [4].

Table 1: Key Biotin Structural Parameters

Structural FeatureChemical RoleBiorecognition Significance
Ureido carbonylHydrogen bond acceptorForms dual H-bonds with streptavidin Trp120
Thiophene ringHydrophobic domainFits into hydrophobic pocket of avidin
Valeric acidSolubility modifierMinimally impacts binding affinity
C3-C4 chiral centersStereospecificityEnforces lock-and-key binding mechanism

Ethylenediamine (EDA) Linker: Spatial Orientation and Conformational Flexibility

The ethylenediamine spacer (–CH₂–CH₂–NH–) bridges biotin’s valeric acid and the PEG4 chain. Primary amine conjugation to biotin’s carboxylate forms a stable amide bond, while the secondary amine links to PEG4 [8]. The EDA’s 3.6 Å length provides initial spatial separation between biotin and PEG chains, reducing steric hindrance during biotin-protein engagement. Molecular dynamics simulations reveal rotational freedom around C–N bonds (torsional angle range: 60°–180°), permitting adaptive folding in aqueous environments [8].

PEG4 Chain: Hydrophilic-Hydrophobic Balance and Solubility Enhancement

The tetraethylene glycol unit (PEG4; –(CH₂CH₂O)₄–) contributes 16 heavy atoms with an extended length of ~17.5 Å [5] [9]. Experimental log P values show a 3.5-fold reduction compared to non-PEGylated biotin analogs, confirming enhanced hydrophilicity. The ethylene oxide repeating units coordinate 12–14 water molecules via hydrogen bonding, conferring aqueous solubility >50 mM – critical for biological applications [5] [9]. Despite hydrophilicity, the PEG4 chain retains sufficient flexibility (persistence length: 3.8 Å) to adopt helical or meandering conformations depending on solvent polarity.

Table 2: Physicochemical Properties of PEG Domains

PEG LengthHeavy AtomsTheoretical Length (Å)log P Reduction*
PEG288.21.7-fold
PEG41617.53.5-fold
PEG83233.87.2-fold
Relative to non-PEGylated biotin analog

Pentafluorophenyl (PFP) Ester: Electrophilic Reactivity and Stability Profiles

The electron-deficient pentafluorophenyl group (C₆F₅O–) activates the carbonyl toward nucleophilic attack, exhibiting 28-fold greater reactivity toward primary amines compared to phenyl esters [1] [8]. Kinetic studies reveal a hydrolysis half-life (t1/2) of 45 minutes in pH 7.4 buffer versus >24 hours in anhydrous DMSO, demonstrating aqueous instability that necessitates cold, anhydrous handling [1] [10]. Fluorine substituents lower the ester’s LUMO energy (−1.8 eV), facilitating nucleophilic addition-elimination without catalysts. Post-reaction, pentafluorophenol (C₆F₅OH) is released as a non-nucleophilic byproduct, minimizing cross-reactivity [8] [10].

Computational Modeling of Supramolecular Interactions

Molecular docking simulations (SYBYL-X 2.1) using DNA:182D models demonstrate that the PEG4 chain length optimizes DNA intercalation capability. Biotin-PEG4-PFP achieves a docking score of 10.69 – significantly higher than PEG2 (8.12) or PEG8 (4.31) variants [7]. The 17.5 Å PEG4 span positions the naphthalimide moiety (in biotin conjugates) for optimal π-π stacking with DNA base pairs, while biotin extends into minor groove cavities.

Fig 1: Simulated Binding Poses

DNA Minor Groove  |  | Biotin (bound to streptavidin)  | PEG4: Optimal helical conformation  | PFP: Reactive toward lysine ε-amines  

Steered molecular dynamics (100 ns simulations) reveal force-extension profiles with characteristic plateau forces at 100 pN, indicating PEG4’s coil-to-stretch transition. This elasticity enables adaptivity to dynamically changing biomolecular interfaces [7].

Comparative Analysis with Alternative Biotin-PEG Conjugates

Biotin-EDA-PEG4-PFP occupies a critical niche between shorter rigid linkers and longer flexible alternatives:

  • Versus Biotin-PEG2-PFP: The PEG2 analog (MW: 369.48 g/mol; length: ~8.2 Å) exhibits 38% reduced solubility in aqueous buffers and steric constraints that limit biotin accessibility in pull-down assays [4] [10]. Docking scores decrease by 24% due to insufficient separation between biotin and conjugated payloads [7].

  • Versus Biotin-PEG8-PFP: PEG8 derivatives (MW: 633.56 g/mol) show excessive flexibility leading to entropic penalties during target binding. Off-target effects increase 3.2-fold in cellular uptake studies due to non-specific hydrophobic interactions [4] [7]. Hydrolysis susceptibility escalates with longer PEG chains (t1/2: 28 min for PEG8 vs. 45 min for PEG4 in physiological buffer) [10].

  • Versus Non-EDA Linkers: Biotin-LC-PFP (LC: aminocaproic acid) incorporates a hydrophobic 6-carbon chain that increases log P by 1.8 units, promoting aggregation in aqueous media. The EDA linker maintains hydrophilicity (log P: −1.2) while providing sufficient conformational freedom [4] [8].

Table 3: Performance Comparison of Biotin Linkers

Linker TypeMolecular Weight (g/mol)Hydrolysis t1/2 (pH 7.4)Docking ScoreAqueous Solubility (mM)
EDA-PEG4-PFP728.745 min10.69>50
PEG2-PFP369.562 min8.1232
PEG8-PFP633.628 min4.3145
LC-PFP454.5115 min7.8518

Properties

Product Name

Biotin-EDA-PEG4-PFP

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C30H41F5N4O9S

Molecular Weight

728.73

InChI

InChI=1S/C30H41F5N4O9S/c31-23-24(32)26(34)29(27(35)25(23)33)48-22(42)6-10-45-12-14-47-16-15-46-13-11-44-9-5-21(41)37-8-7-36-20(40)4-2-1-3-19-28-18(17-49-19)38-30(43)39-28/h18-19,28H,1-17H2,(H,36,40)(H,37,41)(H2,38,39,43)/t18-,19-,28-/m0/s1

InChI Key

RRFOOKGLXSZDRA-CLWPXKJUSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Biotin-EDA-PEG4-PFP

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